N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine
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Description
N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine, also known as NMDA receptor glycine site antagonist 1 (NMDAR Gly site antagonist 1), is a chemical compound that has been widely used in scientific research for its ability to selectively block the glycine binding site on N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. The selective inhibition of the glycine binding site on NMDA receptors by NMDAR Gly site antagonist 1 has been shown to have various biochemical and physiological effects, making it an important tool for investigating the mechanisms underlying these processes.
Scientific Research Applications
Drug Design and Development
This compound can be used as a precursor in the synthesis of various pharmaceuticals. Its sulfonamide group is a common moiety in many therapeutic agents due to its ability to interact with biological targets. For instance, sulfonamides are known for their antimicrobial properties, making them valuable in the development of new antibiotics to combat resistant strains of bacteria .
Molecular Modeling Studies
The structural features of N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine make it suitable for computational chemistry studies. Researchers can use it to model interactions with enzymes or receptors, helping to predict the biological activity of new compounds and understand their mechanism of action .
Crystallography
Due to its ability to form crystals, this compound can be used in X-ray crystallography to determine the three-dimensional structures of complex biological molecules. This is crucial for understanding the function and interaction of proteins, DNA, and other biomolecules .
Anti-inflammatory Research
Compounds with a sulfonamide group have been shown to possess anti-inflammatory properties. Therefore, N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine could be studied for its potential COX inhibitory and anti-inflammatory activities, which are important in the treatment of conditions like arthritis .
Synthesis of Multi-target Compounds
This compound could serve as a starting point for the synthesis of multi-target compounds that have dual antimicrobial and anti-inflammatory activities. Such compounds are highly sought after in the pharmaceutical industry as they offer a more holistic approach to treating infections accompanied by inflammation .
Nitric Oxide Donor Studies
The nitro group in N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine could potentially be utilized in the design of nitric oxide (NO) donor drugs. NO has vasodilatory and antiplatelet effects, which are beneficial in cardiovascular diseases. Attaching an NO donor moiety to COX-2 inhibitors may help reduce cardiovascular side effects associated with these drugs .
properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-11-5-7-14(8-6-11)24(22,23)16(10-15(18)19)12-3-2-4-13(9-12)17(20)21/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKCVEHFZIFXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.